molecular formula C7H10N2 B146746 2-Dimethylaminopyridine CAS No. 5683-33-0

2-Dimethylaminopyridine

Cat. No.: B146746
CAS No.: 5683-33-0
M. Wt: 122.17 g/mol
InChI Key: PSHKMPUSSFXUIA-UHFFFAOYSA-N
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Scientific Research Applications

Acylation Reactions

DMAP significantly accelerates acylation reactions compared to traditional catalysts like pyridine or triethylamine. It was first noted for its effectiveness in the benzoylation of m-chloroaniline, increasing reaction rates by several orders of magnitude .

Key Findings:

  • Reaction Type: Acylation
  • Substrates: Various amines and alcohols
  • Yield Improvement: Up to 10^5 times faster than pyridine .

Etherification and Esterification

In etherification and esterification reactions, DMAP facilitates the formation of ethers from alcohols and phenols, often at room temperature, which is advantageous for sensitive substrates .

Data Table: Etherification Reaction Yields with DMAP

Reaction TypeSubstrateProductYield (%)
EtherificationAlcohol + Trityl ChlorideEther20-30% increase
EsterificationCarboxylic Acid + AlcoholEsterHigh yield at room temperature

Dehydrogenation Reactions

DMAP has been used as a catalyst in aerobic dehydrogenation processes, such as converting cyclohexanone to phenol. The mechanism involves forming palladium nanoparticles that retain catalytic activity throughout the reaction cycle .

Mechanistic Insights:

  • Catalyst Formation: Pd nanoparticles generated during the reaction.
  • Selectivity: High chemoselectivity for cyclohexenone over phenol due to DMAP's stabilizing effects on the catalyst .

Synthesis of Pharmaceuticals

DMAP plays a crucial role in the synthesis of various pharmaceuticals, including antitumor drugs. Its efficiency in acylation reactions allows for the rapid synthesis of complex molecules with high yields while minimizing racemization risks .

Development of Asymmetric Catalysts

Recent studies have focused on synthesizing chiral DMAP derivatives that enhance enantioselectivity in reactions involving secondary alcohols. These derivatives have shown promising results in kinetic resolutions, leading to higher enantiomeric excesses .

Case Study: Chiral DMAP Derivatives

  • Catalyst Design: Modifications at the 3-position of pyridine.
  • Applications: Kinetic resolution of secondary alcohols.
  • Outcome: Improved enantioselectivity observed through fluorescence spectroscopy .

Emerging Applications

Research continues to explore new applications for DMAP, including its use in ionic liquids for synthesizing indoles and other heterocycles. These developments highlight DMAP's adaptability as a catalyst across diverse chemical environments .

Mechanism of Action

Biological Activity

2-Dimethylaminopyridine (DMAP) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DMAP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DMAP is characterized by a pyridine ring substituted with two dimethylamino groups. Its chemical structure can be represented as follows:

C7H10N2\text{C}_7\text{H}_{10}\text{N}_2

This structure contributes to its basicity and nucleophilicity, making DMAP an effective catalyst in various chemical reactions, particularly in acylation and esterification processes.

Mechanisms of Biological Activity

The biological activities of DMAP can be attributed to several mechanisms:

  • Enzyme Inhibition : DMAP acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease (AD) .
  • Antimicrobial Properties : DMAP has demonstrated antibacterial activity against a range of pathogens, making it a potential candidate for developing new antibacterial agents .
  • Neuroprotective Effects : Studies have shown that DMAP derivatives can enhance neuronal survival under ischemic conditions, indicating potential use in stroke therapy .

Inhibition of Acetylcholinesterase

A study highlighted the synthesis of novel aryl-substituted 2-aminopyridine derivatives, which showed significant AChE inhibitory activity. These compounds were designed based on the structural framework of DMAP, demonstrating its role as a scaffold for developing effective cholinesterase inhibitors . The kinetic studies indicated that certain derivatives exhibited high potency against both AChE and BChE.

Antibacterial Activity

Research involving mixed ligand complexes of copper(II), nickel(II), and zinc(II) with DMAP revealed enhanced antibacterial properties. The study reported that the complex with zinc(II) showed the highest activity against various bacterial strains, suggesting that DMAP can enhance the efficacy of metal complexes .

Neuroprotection in Ischemic Stroke

In vitro studies assessed the neuroprotective effects of DMAP derivatives under oxygen-glucose deprivation conditions. Results indicated that certain compounds significantly improved neuronal survival rates compared to standard treatments like edaravone. This suggests that modifications to the DMAP structure can yield potent neuroprotective agents .

Data Tables

The following table summarizes key findings related to the biological activities of DMAP and its derivatives:

Activity TypeCompound/DerivativeMechanism/EffectReference
AChE InhibitionAryl-substituted 2-aminopyridinesHigh potency against AChE and BChE
AntibacterialZn(DMAP) ComplexEnhanced activity against Gram-positive bacteria
NeuroprotectionDMAP DerivativesIncreased neuronal survival under ischemic conditions

Q & A

Basic Research Questions

Q. What are the key chemical properties and characterization methods for 2-dimethylaminopyridine (DMAP) in synthetic chemistry?

  • Answer: DMAP (C₇H₁₀N₂) is characterized by its molecular weight (122.17 g/mol), pKa of 2.27 (for its protonated form), and nucleophilic pyridinium nitrogen . Key characterization methods include:

  • Purity assessment : Gas chromatography (GC) and non-aqueous titration (≥97% purity) .
  • Spectroscopic identification : NMR (¹H/¹³C) and IR spectroscopy to confirm structure and functional groups .
  • Physical properties : Refractive index (1.558–1.561) and specific gravity (1.009–1.013) for solvent compatibility .

Q. How does DMAP function as a catalyst in acylation and esterification reactions?

  • Answer: DMAP acts as a nucleophilic catalyst, accelerating reactions by stabilizing tetrahedral intermediates via hydrogen bonding. For example:

  • In esterifications, DMAP enhances the electrophilicity of acylating agents (e.g., acetic anhydride) by coordinating to the carbonyl oxygen, lowering the activation energy .
  • Reaction optimization: Use 5–10 mol% DMAP in anhydrous solvents (e.g., dichloromethane) at 25–60°C, with triethylamine as a base to neutralize acids .

Advanced Research Questions

Q. What experimental approaches are used to investigate the formation and stabilization of Pd nanoparticles in DMAP-catalyzed dehydrogenation reactions?

  • Answer: Mechanistic studies of Pd/DMAP systems require:

  • Kinetic profiling : Monitor reaction progress via GC or HPLC to identify rate-determining steps (e.g., cyclohexanone → cyclohexenone conversion) .
  • Nanoparticle analysis : Transmission electron microscopy (TEM) and dynamic light scattering (DLS) to confirm Pd nanoparticle size (5–20 nm) and stability in DMSO/TsOH mixtures .
  • Poisoning experiments : Add Hg(0) to quench heterogeneous catalysis, distinguishing nanoparticle vs. molecular Pd(II) activity .

Q. How can researchers address contradictions in reported catalytic efficiencies of DMAP in different reaction systems?

  • Answer: Contradictions may arise from solvent polarity, substrate steric effects, or competing pathways. Resolution strategies include:

  • Comparative kinetic studies : Measure turnover frequencies (TOF) under standardized conditions (e.g., 80°C, O₂ atmosphere) to isolate solvent/substrate effects .
  • Computational modeling : DFT calculations to evaluate DMAP’s electronic contributions in transition states (e.g., charge distribution on pyridinium nitrogen) .
  • In situ spectroscopy : Raman or UV-vis to detect transient intermediates (e.g., Pd-enolate species) that influence selectivity .

Q. How does the pKa of DMAP derivatives influence their reactivity in acid-catalyzed systems?

  • Answer: Substituents on the pyridine ring modulate DMAP’s basicity and catalytic activity:

  • Protonation effects : DMAP 1-oxide (pKa 2.27) is less basic than 2-aminopyridine 1-oxide (pKa 2.67), altering its ability to stabilize charged intermediates .
  • Reaction design : In acidic media (pH < 3), protonated DMAP loses nucleophilicity; use buffered conditions (pH 5–7) or switch to DMAP derivatives with electron-donating groups (e.g., 4-Me2Npy) for enhanced stability .

Q. What methodologies ensure reproducibility in DMAP-mediated multistep syntheses?

  • Answer: Critical steps include:

  • Purification protocols : Column chromatography (silica gel, hexane/EtOAc) to remove DMAP residues, which can interfere with downstream reactions .
  • Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of acyl-DMAP intermediates .
  • Quality validation : LC-MS to confirm product integrity and quantify residual DMAP (<0.1% w/w) .

Q. Methodological Best Practices

  • Data contradiction analysis : Use control experiments (e.g., catalyst-free reactions) to identify side pathways .
  • Reagent handling : Store DMAP in desiccated, amber vials at 4°C to prevent degradation .
  • Ethical reporting : Disclose solvent/reagent suppliers (e.g., Sigma-Aldrich) and batch numbers for reproducibility .

Properties

IUPAC Name

N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-9(2)7-5-3-4-6-8-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHKMPUSSFXUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022231
Record name 2-Dimethylaminopyridine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5683-33-0
Record name 2-(Dimethylamino)pyridine
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Record name N,N-dimethylpyridin-2-amine
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Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Example 12, but using 547 mg of radicicol, 3.75 g of 12-allyloxycarbonylaminododecanoic acid, 15 ml of dry 1-methyl-2-pyrrolidinone, 1.6 g of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 418 mg of the title compound were obtained.
Quantity
547 mg
Type
reactant
Reaction Step One
Name
12-allyloxycarbonylaminododecanoic acid
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 12, but using 500 mg of radicicol, 878 mg of isopalmitic acid, 20 ml of dry tetrahydrofuran, 848 mg of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 1.12 g of the title compound were obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
878 mg
Type
reactant
Reaction Step Two
Quantity
848 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Following a procedure similar to that described in Example 12, but using 400 mg of radicicol, 758 mg of 10-(methoxyethoxymethoxy)decanoic acid, 6 ml of dry tetrahydrofuran, 567 mg of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 829 mg of the title compound were obtained.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
10-(methoxyethoxymethoxy)decanoic acid
Quantity
758 mg
Type
reactant
Reaction Step Two
Quantity
567 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Following a procedure similar to that described in Example 1, but using 365 mg of radicicol, 11-carbamoylundecanoyl chloride prepared from 900 mg of 11-carbamoylundecanoic acid, 8 ml of dry methylene chloride, 0.97 ml of pyridine and a catalytic amount of dimethylaminopyridine, 273 mg of the title compound were obtained.
Quantity
365 mg
Type
reactant
Reaction Step One
Name
11-carbamoylundecanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0.97 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Following a procedure similar to that described in Example 12, but using 67 mg of radicicol, 280 mg of 11-(9-fluorenyl)methoxycarbonylaminododecanoic acid, 10 ml of dry tetrahydrofuran, 132 mg of dicyclohexylcarbodiimide and a catalytic amount of dimethylaminopyridine, 194 mg of the title compound were obtained.
Quantity
67 mg
Type
reactant
Reaction Step One
Name
11-(9-fluorenyl)methoxycarbonylaminododecanoic acid
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
132 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Dimethylaminopyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Dimethylaminopyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Dimethylaminopyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Dimethylaminopyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Dimethylaminopyridine
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
2-Dimethylaminopyridine

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